![molecular formula C16H15N B14714648 8,9,10,11-Tetrahydro-7h-benzo[a]carbazole CAS No. 21064-48-2](/img/structure/B14714648.png)
8,9,10,11-Tetrahydro-7h-benzo[a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole is a heterocyclic aromatic compound with a tricyclic structure. It consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its applications in various fields, including organic electronics and pharmaceuticals .
Méthodes De Préparation
The synthesis of 8,9,10,11-Tetrahydro-7H-benzo[a]carbazole can be achieved through several methods:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile using a solid acidic catalyst.
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Analyse Des Réactions Chimiques
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as red lead to form carbazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, using reagents like naphthol and aryl hydrazine.
Cyclization: The compound can be synthesized through cyclization reactions involving various intermediates and catalysts.
Applications De Recherche Scientifique
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Pharmaceuticals: It serves as a structural motif in the synthesis of various pharmaceutical compounds, including anticancer and neuroprotective agents.
Material Science: The compound is used in the synthesis of conducting polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 8,9,10,11-Tetrahydro-7H-benzo[a]carbazole involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with DNA and proteins, leading to various biological effects. For example, it can bind to DNA and induce mutations, making it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole is similar to other carbazole derivatives, such as:
Carbazole: The parent compound with a simpler structure and similar electronic properties.
Benzo[c]carbazole: Another derivative with a different fusion pattern of benzene rings.
Indolo[3,2-b]carbazole: A compound with an indole structure fused to a carbazole ring.
These compounds share similar electronic properties but differ in their structural motifs and specific applications.
Propriétés
Numéro CAS |
21064-48-2 |
|---|---|
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
8,9,10,11-tetrahydro-7H-benzo[a]carbazole |
InChI |
InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-2,5-6,9-10,17H,3-4,7-8H2 |
Clé InChI |
BDYJXKZFVGDFNI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(N2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)
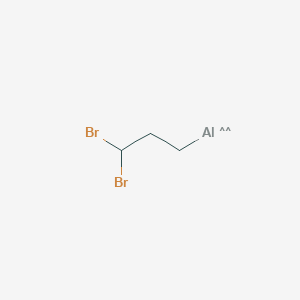



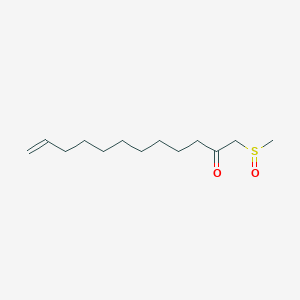


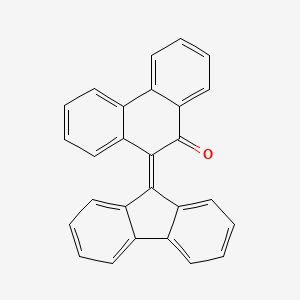
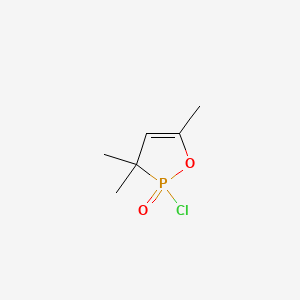
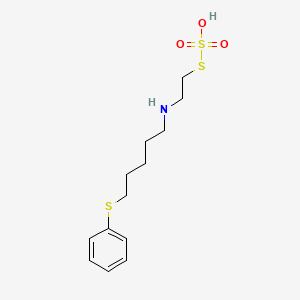
![2-[2-(4-Chlorophenyl)ethenyl]-5-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B14714640.png)
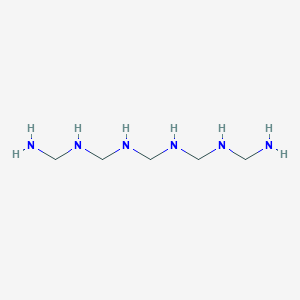
![2-{[(But-2-en-1-yl)oxy]methyl}oxirane](/img/structure/B14714660.png)
